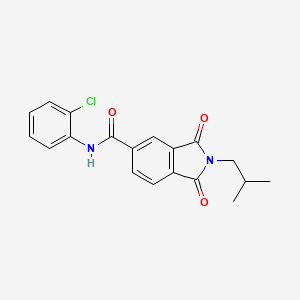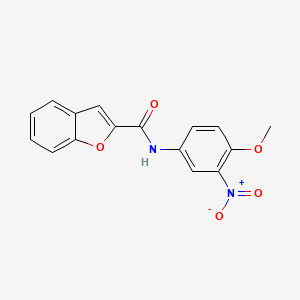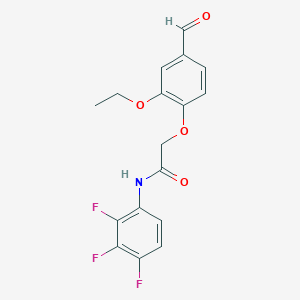
N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CIQ belongs to the class of compounds known as N-substituted-2,3-dioxo-5-isoindolinecarboxamides, which are known for their ability to modulate the activity of ionotropic glutamate receptors.
Scientific Research Applications
N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity. This compound has been used in studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used to study the mechanisms underlying synaptic plasticity and learning and memory.
Mechanism of Action
N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide acts as a positive allosteric modulator of ionotropic glutamate receptors, specifically the AMPA receptor subtype. It binds to a specific site on the receptor and enhances the activity of glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic transmission and plasticity, which is thought to underlie the effects of this compound on learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus and prefrontal cortex. It has also been shown to improve learning and memory in animal models. Additionally, this compound has been shown to have neuroprotective effects, protecting against the damage caused by excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its ability to selectively modulate the activity of AMPA receptors, allowing for the investigation of the role of these receptors in various neurological disorders and processes. However, one limitation of this compound is its potential for off-target effects, as it may also bind to other receptors or proteins. Additionally, the effects of this compound may vary depending on the experimental conditions, such as the dose and duration of treatment.
Future Directions
There are many potential future directions for research on N-(2-chlorophenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One area of focus could be the development of more selective and potent AMPA receptor modulators, which could have therapeutic potential for various neurological disorders. Additionally, further studies could investigate the effects of this compound on other brain regions and processes, such as synaptic plasticity in the amygdala and the role of AMPA receptors in addiction and reward. Overall, this compound is a valuable compound for scientific research and has the potential to advance our understanding of the brain and its functions.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11(2)10-22-18(24)13-8-7-12(9-14(13)19(22)25)17(23)21-16-6-4-3-5-15(16)20/h3-9,11H,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCSRKNHZPAVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
![1-[2-(4-isopropoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410680.png)

![2-ethyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B4410695.png)
![{3-[(2-chlorobenzyl)oxy]benzyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4410701.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4410720.png)
![1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4410726.png)
![2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4410727.png)
![{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4410737.png)

![4-[3-(2-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410752.png)

![N-ethyl-3-[(ethylamino)sulfonyl]-4,5-dimethylbenzamide](/img/structure/B4410771.png)
